molecular formula C9H15F2NO3 B6312103 Ethyl N,N-diethyl-2,2-difluoromalonamate CAS No. 1357627-40-7

Ethyl N,N-diethyl-2,2-difluoromalonamate

Cat. No. B6312103
CAS RN: 1357627-40-7
M. Wt: 223.22 g/mol
InChI Key: DTHQPDXMKXCVEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N,N-diethyl-2,2-difluoromalonamate, also known as EDD, is an organic compound with two nitrogen atoms and two fluorine atoms. It is a colorless, volatile liquid that is soluble in water and has a boiling point of about 82 °C. EDD is used in various scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Ethyl N,N-diethyl-2,2-difluoromalonamate is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, and the study of enzyme inhibition and protein-ligand interactions. It has been used as a substrate for several enzymes, including lipoxygenase, cholinesterase, and cyclooxygenase. Additionally, Ethyl N,N-diethyl-2,2-difluoromalonamate has been used to study the mechanism of action of various drugs and to investigate the structure of proteins.

Mechanism of Action

Ethyl N,N-diethyl-2,2-difluoromalonamate is an inhibitor of several enzymes, including lipoxygenase, cholinesterase, and cyclooxygenase. It binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. The binding of Ethyl N,N-diethyl-2,2-difluoromalonamate to the enzyme is reversible, meaning that the enzyme can be reactivated by the addition of a substrate or cofactor.
Biochemical and Physiological Effects
Ethyl N,N-diethyl-2,2-difluoromalonamate has been studied for its biochemical and physiological effects. In studies involving animal models, Ethyl N,N-diethyl-2,2-difluoromalonamate has been shown to have anti-inflammatory and antinociceptive effects. Additionally, Ethyl N,N-diethyl-2,2-difluoromalonamate has been shown to reduce the levels of certain cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

Ethyl N,N-diethyl-2,2-difluoromalonamate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, Ethyl N,N-diethyl-2,2-difluoromalonamate is soluble in water, making it easy to use in aqueous solutions. However, Ethyl N,N-diethyl-2,2-difluoromalonamate is a volatile liquid, meaning that it must be stored in a tightly sealed container to prevent evaporation.

Future Directions

There are several potential future directions for research involving Ethyl N,N-diethyl-2,2-difluoromalonamate. These include the study of its effects on other enzymes and its potential use as a drug or agrochemical. Additionally, further research could be done to investigate the mechanism of action of Ethyl N,N-diethyl-2,2-difluoromalonamate and its effects on other biochemical and physiological processes. Finally, Ethyl N,N-diethyl-2,2-difluoromalonamate could be studied for its potential use in the development of new pharmaceuticals and agrochemicals.

Synthesis Methods

Ethyl N,N-diethyl-2,2-difluoromalonamate can be synthesized in a laboratory setting by reacting ethyl malonate with diethylamine and difluoromethylmagnesium chloride. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, and the product is purified by distillation.

properties

IUPAC Name

ethyl 3-(diethylamino)-2,2-difluoro-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-4-12(5-2)7(13)9(10,11)8(14)15-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHQPDXMKXCVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(=O)OCC)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N,N-diethyl-2,2-difluoromalonamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.